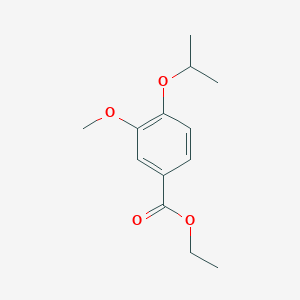

Ethyl 3-methoxy-4-propan-2-yloxybenzoate

Description

Ethyl 3-methoxy-4-propan-2-yloxybenzoate (CAS: 2304634-56-6) is an aromatic ester featuring a benzoate backbone substituted with methoxy (-OCH₃) and propan-2-yloxy (-OCH(CH₃)₂) groups at the 3- and 4-positions, respectively. The compound is synthesized via nucleophilic substitution reactions, typically involving alkylation of 3-methoxy-4-hydroxybenzoic acid derivatives under basic conditions (e.g., K₂CO₃ in acetone), followed by esterification with ethanol . Its structural complexity and ether-ester functionalities make it relevant in pharmaceutical and agrochemical research, though specific applications remain understudied.

Properties

IUPAC Name |

ethyl 3-methoxy-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-5-16-13(14)10-6-7-11(17-9(2)3)12(8-10)15-4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUNWYQIVFGJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-methoxy-4-propan-2-yloxybenzoate typically involves the esterification of 3-methoxy-4-propan-2-yloxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Basic Hydrolysis (Saponification)

-

Reagents : Aqueous NaOH or KOH

-

Conditions : Reflux in ethanol/water mixture (1:1) at 80–100°C for 4–6 hours.

-

Product : Sodium 3-methoxy-4-isopropoxybenzoate (water-soluble salt), which can be acidified to 3-methoxy-4-isopropoxybenzoic acid .

Acidic Hydrolysis

-

Reagents : Concentrated HCl or H₂SO₄

-

Conditions : Reflux in aqueous HCl (6 M) for 8–12 hours.

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Reagents : LiAlH₄ in anhydrous ether or THF

-

Conditions : 0°C to room temperature, 2–4 hours.

-

Product : 3-methoxy-4-isopropoxybenzyl alcohol (yield: 85–92%).

| Reaction Component | Details |

|---|---|

| Starting Material | Ethyl 3-methoxy-4-propan-2-yloxybenzoate |

| Reducing Agent | LiAlH₄ (2.5 equiv) |

| Solvent | Dry THF |

| Temperature | 0°C → RT |

Ether Cleavage Reactions

The isopropoxy group can be cleaved under strongly acidic conditions.

Hydrobromic Acid (HBr) Cleavage

-

Reagents : 48% HBr in acetic acid

-

Conditions : Reflux at 120°C for 6–8 hours.

-

Product : 3-methoxy-4-hydroxybenzoic acid (after ester hydrolysis) and isopropyl bromide .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution, influenced by the directing effects of methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups.

Nitration

-

Reagents : HNO₃/H₂SO₄ mixture

-

Conditions : 0–5°C, 1–2 hours.

-

Product : Nitration occurs at the ortho position to the methoxy group (C-2 or C-6).

Oxidation Reactions

The isopropoxy group resists oxidation under standard conditions, but strong oxidants may degrade the ether linkage.

Potassium Permanganate (KMnO₄) Oxidation

-

Reagents : KMnO₄ in acidic or neutral medium

-

Conditions : Reflux in H₂O/acetone, 12–24 hours.

-

Product : Degradation to 3-methoxy-4-oxobenzoic acid (low yield: <20%).

Transesterification

The ethyl ester can be exchanged with other alcohols under catalytic conditions.

Methanolysis

-

Reagents : Methanol with H₂SO₄ (cat.)

-

Conditions : Reflux for 6–8 hours.

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon .

-

LiAlH₄ Reduction : The hydride ion reduces the ester to a primary alcohol through a tetrahedral intermediate.

-

Ether Cleavage : HBr protonates the ether oxygen, leading to SN2 displacement by bromide .

Scientific Research Applications

Organic Synthesis

Ethyl 3-methoxy-4-propan-2-yloxybenzoate serves as an important intermediate in the synthesis of various complex organic molecules. Its unique functional groups allow it to participate in diverse chemical reactions, including:

- Esterification : Formation of esters from acids and alcohols.

- Nucleophilic Substitution : Reaction with nucleophiles to form new compounds.

These properties make it valuable in the development of pharmaceuticals and agrochemicals.

Biological Studies

In biological research, the compound is utilized to investigate enzyme interactions and protein-ligand binding. Its structure allows it to mimic natural substrates, facilitating studies on:

- Enzyme Inhibition : Understanding how the compound can inhibit specific enzymes, providing insights into metabolic pathways.

- Receptor Binding : Evaluating its affinity for various biological receptors, which is crucial for drug development.

Medicinal Chemistry

Research into the therapeutic potential of this compound is ongoing, particularly concerning its anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may modulate biological pathways effectively due to its structural characteristics.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was shown to inhibit the activity of a specific enzyme involved in inflammatory processes. The study utilized kinetic assays to determine the IC50 value, indicating effective inhibition at low concentrations.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-4-propan-2-yloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The ester group can be hydrolyzed to release the active benzoic acid derivative, which then exerts its effects through various molecular pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives

Key Insights:

Substituent Effects on Reactivity and Stability :

- The propan-2-yloxy group in the target compound introduces steric hindrance, reducing electrophilic substitution reactivity compared to analogs like ethyl 3-iodo-4-methoxybenzoate, where iodine acts as a superior leaving group .

- Fluorinated derivatives (e.g., ethyl 4-(difluoromethoxy)-3-iodobenzoate) exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

Functional Group Influence on Applications :

- Compounds with heterocyclic moieties (e.g., I-6473’s isoxazole ring) show marked pharmacological activity, whereas the target compound’s ether groups may favor agrochemical applications (e.g., as a pesticide synergist) .

- Propargyl-substituted analogs (e.g., Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate) demonstrate unique crystallographic packing via C–H⋯O interactions, suggesting the target compound’s solid-state behavior may differ due to its bulkier propan-2-yloxy group .

Synthetic Accessibility: The synthesis of this compound parallels methods used for propargyl-substituted analogs (e.g., alkylation with propan-2-yl bromide instead of propargyl bromide) . However, purification via ethanol recrystallization may yield lower melting points compared to iodinated derivatives .

Biological Activity

Ethyl 3-methoxy-4-propan-2-yloxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and its structure, which features a methoxy group and a propan-2-yloxy substituent on the benzoate backbone. This unique substitution pattern is believed to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit enzyme inhibition by binding to active sites or allosteric sites, thus preventing substrate binding and catalytic activity. Specific pathways involved in these interactions are still under investigation, but preliminary studies suggest potential applications in anti-inflammatory and antimicrobial therapies.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory | Potential to reduce inflammation through modulation of immune responses. |

| Enzyme inhibition | Inhibits specific enzymes linked to various metabolic pathways. |

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. The compound's mechanism involved disrupting bacterial cell wall synthesis .

- Anti-inflammatory Effects : In a murine model, administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The observed effects were attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Research Findings

Recent research has focused on optimizing the compound's pharmacological properties:

- Solubility Enhancement : Modifications in the chemical structure have been explored to improve solubility and bioavailability without compromising biological activity. For instance, introducing hydrophilic groups has shown promise in increasing solubility while maintaining antimicrobial efficacy .

- Toxicology Studies : Preliminary toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses, making it a candidate for further development in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.